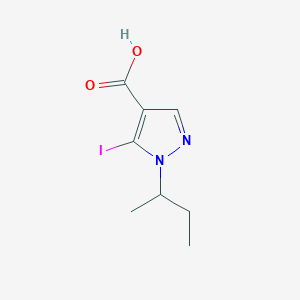

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid

Description

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a butan-2-yl substituent at the 1-position and an iodine atom at the 5-position of the pyrazole ring. Pyrazole carboxylic acids are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

Molecular Formula |

C8H11IN2O2 |

|---|---|

Molecular Weight |

294.09 g/mol |

IUPAC Name |

1-butan-2-yl-5-iodopyrazole-4-carboxylic acid |

InChI |

InChI=1S/C8H11IN2O2/c1-3-5(2)11-7(9)6(4-10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |

InChI Key |

UUKXXXMMZFZQIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-ketoesters with Hydrazines

A common method to prepare pyrazole-4-carboxylic acids is the condensation of β-ketoesters or β-ketoacids with hydrazine derivatives. For example, ethyl acetoacetate or similar β-ketoesters react with hydrazine hydrate to form 1H-pyrazole-4-carboxylate intermediates. This reaction is often catalyzed by acids or Lewis acids such as indium(III) chloride (InCl3) to improve yield and selectivity.

Example Procedure:

A mixture of ethyl acetoacetate and hydrazine hydrate is combined with methyl phenylglyoxylate and malononitrile in the presence of InCl3 catalyst under ultrasonic irradiation at 40 °C for 20 minutes, yielding multi-substituted pyrazole carboxylic acid derivatives in high yields (80–95%).Mechanism:

Initial condensation forms pyrazolone intermediates, which tautomerize and undergo nucleophilic attack and cyclization to yield the pyrazole ring with carboxylic acid substitution at the 4-position.

N-1 Butan-2-yl Substitution (Alkylation)

The butan-2-yl group is introduced via N-alkylation of the pyrazole nitrogen at position 1. This is typically achieved by:

Alkylation using butan-2-yl halides or sulfonates:

The pyrazole-4-carboxylic acid or its ester is reacted with butan-2-yl bromide or chloride in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Reaction Conditions:

Mild heating (50–80 °C) for several hours under inert atmosphere ensures selective N-alkylation without affecting the carboxylic acid group.Purification:

The product is purified by recrystallization or chromatography to isolate 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid derivatives.

Selective Iodination at the 5-Position

Iodination of the pyrazole ring at the 5-position is a key step to obtain the target this compound.

Electrophilic Iodination Using Molecular Iodine

Reagents and Conditions:

Molecular iodine (I2) in the presence of a mild base (e.g., sodium bicarbonate or triethylamine) in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperature.Mechanism:

The electron-rich pyrazole ring undergoes electrophilic substitution at the 5-position, favored by the directing effect of the carboxylic acid group at the 4-position.Optimization:

Reaction time and temperature are optimized to avoid polyiodination or over-oxidation.

Transition Metal-Free Iodocyclization

Recent literature reports transition metal-free iodocyclization methods where iodine reacts with N-propargylhydrazines to form 5-iodopyrazole derivatives efficiently. Although this method is more applicable to pyrazoles formed from alkynes, it demonstrates the feasibility of direct iodination under mild conditions.

Representative Preparation Protocol (Hypothetical)

Analytical and Purification Techniques

Spectroscopic Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns.

- Infrared (IR) spectroscopy for carboxylic acid functional group confirmation.

- Mass spectrometry (MS) for molecular weight and iodine incorporation.

-

- Recrystallization from ethanol/water mixtures to obtain pure crystalline product.

- Chromatographic techniques (e.g., silica gel column chromatography) for intermediates.

Summary of Key Research Findings

Chemical Reactions Analysis

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazoles and carboxylic acid derivatives.

Scientific Research Applications

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a five-membered heterocyclic structure with two nitrogen atoms at positions 1 and 2, a butan-2-yl group at position 1, an iodine atom at position 5, and a carboxylic acid group at position 4. The molecular formula is C8H11IN2O2, with a molecular weight of approximately 294.09 g/mol. This arrangement of functional groups gives it unique chemical and physical properties, making it valuable in medicinal chemistry and materials science.

Chemical Properties and Reactivity

The chemical reactivity of this compound is due to its functional groups. The carboxylic acid group can undergo esterification and amidation, while the iodine atom serves as a good leaving group for nucleophilic substitution reactions. The pyrazole ring facilitates electrophilic aromatic substitution reactions, particularly at the nitrogen positions.

Synthesis

this compound can be synthesized through several methods:

- Cyclization Reactions: Cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions forms a hydrazone intermediate, which cyclizes to form the pyrazole ring.

- Iodination: Iodine monochloride or other iodinating agents can introduce the iodine atom.

- Carboxylation: The carboxylic acid group can be introduced through oxidation of corresponding alcohols or carbon dioxide insertion into reactive intermediates.

Applications in Scientific Research

This compound has diverse applications across several fields:

- Medicinal Chemistry: Pyrazole compounds, including this compound, may have anti-inflammatory and analgesic properties and potential applications in treating various diseases by interacting with biological targets. Iodinated pyrazoles may also exhibit enhanced bioactivity compared to non-iodinated counterparts, potentially due to increased lipophilicity or improved binding affinity to biological receptors.

- Interaction Studies: It is used in studies that explore interactions with biological macromolecules like proteins and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic uses. Preliminary research suggests that this compound may bind to certain enzymes or receptors, influencing their activity and leading to desired biological outcomes.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid and related pyrazole-4-carboxylic acid derivatives:

Structural and Electronic Comparisons

- Substituent Effects: The butan-2-yl group at position 1 in the target compound provides steric bulk compared to smaller substituents like methyl or phenyl in analogs . This may reduce solubility but improve membrane permeability in drug design. Carboxylic acid at position 4 is a common feature, enabling salt formation or conjugation with amines/alcohols .

Physicochemical Properties

- Melting Points :

- Solubility : Carboxylic acid groups generally enhance water solubility, but bulky substituents (e.g., butan-2-yl, phenyl) counteract this effect .

Biological Activity

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a five-membered pyrazole ring with an iodine atom at position 5, a butan-2-yl group at position 1, and a carboxylic acid group at position 4. Its molecular formula is C₁₀H₁₂N₂O₂I, with a molecular weight of approximately 294.09 g/mol. The presence of the iodine atom enhances its reactivity and potential bioactivity compared to non-iodinated pyrazole derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory and Analgesic Properties

- Compounds in the pyrazole family are known for their anti-inflammatory effects. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

2. Anticancer Activity

- Preliminary studies have shown that iodinated pyrazoles can enhance bioactivity compared to their non-iodinated counterparts, possibly due to increased lipophilicity or improved binding affinity to biological receptors. In vitro tests indicate that this compound may exhibit cytotoxic effects against various cancer cell lines .

3. Interaction with Biological Targets

- Interaction studies reveal that this compound may bind to specific enzymes or receptors, influencing their activity. This property is essential for understanding its mechanism of action and therapeutic potential.

Case Studies

Several case studies highlight the biological activity of similar pyrazole derivatives:

Case Study 1: Anticancer Activity

- A derivative of pyrazole demonstrated significant cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with IC₅₀ values indicating potent activity . This suggests that structural modifications in pyrazoles can lead to enhanced anticancer properties.

Case Study 2: Anti-inflammatory Effects

- Research has shown that certain pyrazole derivatives can reduce inflammation in animal models by inhibiting COX enzymes, similar to the effects expected from this compound .

Data Table: Comparison of Pyrazole Derivatives

| Compound Name | Structure | Key Biological Activities |

|---|---|---|

| This compound | Structure | Anti-inflammatory, anticancer |

| 1-(butan-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid | Similar structure but methyl at position 3 | Different biological activity profile |

| 1-(butan-2-yl)-5-bromo-1H-pyrazole-4-carboxylic acid | Bromine instead of iodine | Varying reactivity and bioactivity |

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the carboxylic acid group allows for hydrogen bonding with biological targets, enhancing binding affinity. The iodinated structure may also facilitate better interaction with hydrophobic pockets in proteins or enzymes, leading to increased efficacy in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or via halogenation of preformed pyrazole intermediates. For example:

- Step 1: Cyclocondensation of butan-2-yl hydrazine with ethyl 5-iodo-4-carboxypyrazole-3-carboxylate under reflux in ethanol, followed by hydrolysis to yield the carboxylic acid .

- Step 2: Direct iodination using iodine monochloride (ICl) in acetic acid at 60–80°C to introduce the iodine substituent, requiring careful pH control to avoid side reactions .

- Key Variables: Temperature (>80°C may degrade iodine substituents), solvent polarity (DMF enhances solubility but risks ester hydrolysis), and stoichiometric ratios (excess ICl reduces selectivity). Reported yields range from 45–68% .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Q. What are the reactivity implications of the iodine substituent in cross-coupling reactions?

Methodological Answer: The iodine at C5 enables Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KPO, DMF/HO, 80°C). Key considerations:

- Steric Hindrance: The butan-2-yl group at N1 may slow transmetallation, requiring longer reaction times (24–48 hrs) .

- Competing Pathways: Iodine’s electronegativity can deactivate the pyrazole ring, necessitating electron-rich coupling partners .

Advanced Research Questions

Q. How can researchers design bioactivity studies to evaluate this compound’s pharmacological potential?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against cyclooxygenase (COX) isoforms using fluorometric assays (IC determination). Compare with methyl or trifluoromethyl analogs to assess iodine’s role in binding .

- Cellular Uptake: Radiolabel iodine () to track intracellular accumulation in cancer cell lines (e.g., HeLa) .

- ADMET Profiling: Use Caco-2 monolayers to assess permeability (P cm/s suggests poor absorption) .

Q. How can computational methods resolve contradictions between experimental and theoretical data (e.g., DFT vs. observed spectroscopy)?

Methodological Answer:

- DFT Optimization: Compare B3LYP/6-31G(d)-calculated IR spectra with experimental data. Discrepancies in O–H stretching frequencies (~300 cm shifts) may indicate hydrogen-bonding networks not modeled in gas-phase calculations .

- Docking Studies: Use AutoDock Vina to predict binding to COX-2. If experimental IC values conflict with docking scores (e.g., ΔG < -8 kcal/mol but low activity), refine force fields to include iodine’s polarizability .

Q. What strategies mitigate iodine-mediated degradation during long-term stability studies?

Methodological Answer:

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Methodological Answer:

- Co-Solvent Systems: Use 20% PEG-400 in PBS (pH 7.4) to achieve >1 mg/mL solubility. Avoid DMSO if iodine may leach from the compound .

- Prodrug Approach: Synthesize methyl ester derivatives (e.g., 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylate) for improved lipophilicity, followed by esterase-triggered hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.